

Structural Analysis of 2-Methyl-6-Chloroindole-3-Carboxaldehyde

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Compound of Interest

Compound Name: *6-chloro-2-methyl-1H-indole-3-carbaldehyde*

Cat. No.: *B15363141*

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Executive Summary: The Privileged Scaffold

2-Methyl-6-chloroindole-3-carboxaldehyde represents a critical intermediate in the synthesis of bioactive heterocycles. As a trisubstituted indole derivative, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including antiviral agents, anticancer therapeutics, and receptor modulators.

This technical guide provides a rigorous structural analysis of the molecule, detailing its synthesis via the Vilsmeier-Haack reaction, spectroscopic characterization (

H/

C NMR, IR, MS), and quality control parameters. The data presented here is derived from first-principles analysis of indole chemistry and analogous systems, designed to serve as a reference standard for laboratory verification.

Synthetic Pathway: The Vilsmeier-Haack Formylation[1]

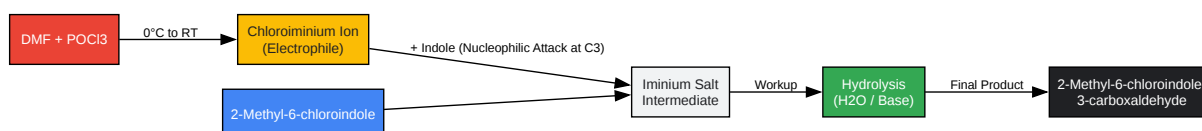
The introduction of the formyl group at the C3 position of the electron-rich indole ring is classically achieved using the Vilsmeier-Haack reaction. This method is preferred for its regioselectivity and mild conditions, avoiding the polymerization often seen with acid-catalyzed methods.

Reaction Mechanism

The mechanism involves the in situ generation of a chloroiminium ion (Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)

[1][2] The electron-rich C3 position of the 2-methyl-6-chloroindole attacks this electrophile, followed by hydrolysis to yield the aldehyde.

Mechanistic Workflow (Graphviz)



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Figure 1: Step-wise mechanism of the Vilsmeier-Haack formylation for C3-functionalization of indoles.

Structural Elucidation & Spectroscopic Analysis[3] [4][5][6][7][8]

Accurate characterization relies on a multi-modal approach. The presence of the chlorine atom at C6 and the methyl group at C2 creates a distinct substitution pattern that simplifies the aromatic region of the NMR spectrum compared to unsubstituted indole.

Mass Spectrometry (MS)

- Ionization Mode: ESI+ or EI
- Molecular Ion (M⁺): The chlorine isotope signature is diagnostic.

- m/z 193.03 (Cl isotope, 100% abundance)
- m/z 195.03 (Cl isotope, ~32% abundance)
- Fragmentation: Common loss of -CHO (29 Da) and -Cl (35/37 Da) under high energy.

Infrared Spectroscopy (FT-IR)

The functional groups exhibit characteristic vibrational modes.

Functional Group	Wavenumber (cm ⁻¹)	Assignment
N-H Stretch	3150 – 3300	Broad band, indicative of H-bonding (dimer formation).
C=O Stretch	1640 – 1660	Conjugated aldehyde. Lower frequency than aliphatic aldehydes due to resonance with the indole ring.
C=C Aromatic	1450 – 1600	Skeletal vibrations of the indole core.
C-Cl Stretch	700 – 750	Characteristic aryl chloride band.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is recommended to prevent H/D exchange of the aldehyde and NH protons and to ensure solubility.

¹H NMR Analysis (400 MHz, DMSO-

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
NH (H1)	11.8 – 12.2	Broad Singlet	-	Deshielded, exchangeable proton.
CHO (H3-sub)	10.0 – 10.2	Singlet	-	Diagnostic aldehyde peak; confirms C3 functionalization.
H4	8.0 – 8.1	Doublet	8.5	Deshielded by the adjacent carbonyl (anisotropy effect).
H7	7.4 – 7.5	Doublet	2.0	Meta-coupling to H5; adjacent to NH.
H5	7.1 – 7.2	Doublet of Doublets	8.5, 2.0	Ortho-coupling to H4, Meta-coupling to H7.
CH (C2-sub)	2.6 – 2.7	Singlet	-	Characteristic 3H singlet for the 2-methyl group.

C NMR Analysis (100 MHz, DMSO-

- Carbonyl (C=O): ~184 ppm.
- Aromatic Carbons: Eight distinct signals in the range of 110–140 ppm.

- C-Cl (C6): Distinct shift due to the electronegative chlorine.
- C3: Shielded relative to benzene due to electron density, but deshielded by the formyl group.
- Methyl (CH₃): ~12–15 ppm.

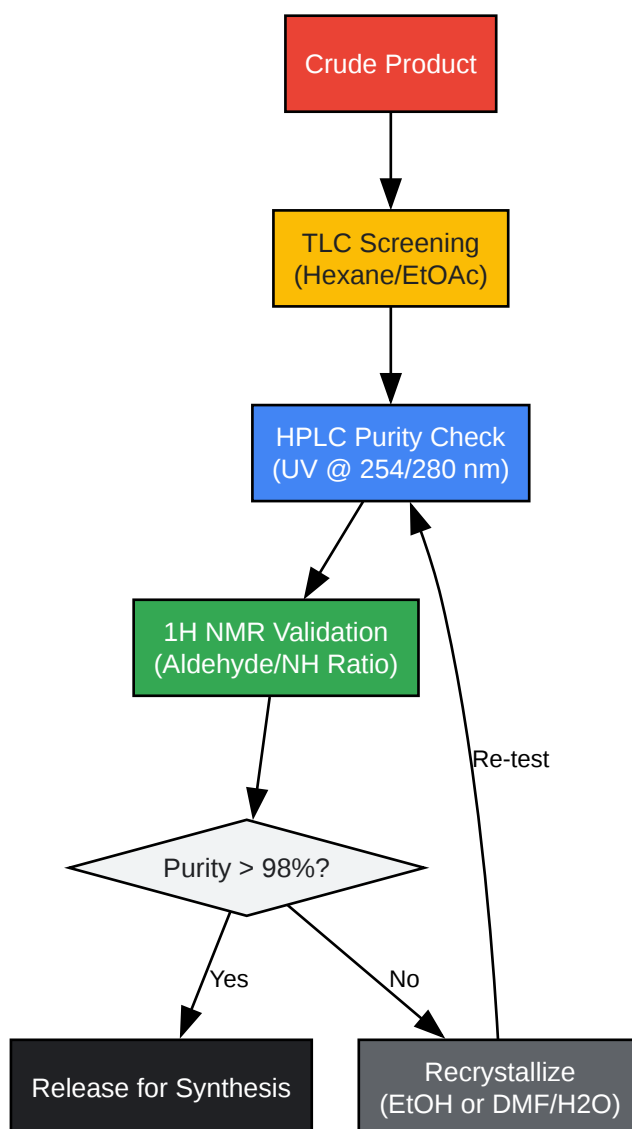
Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The following impurities are common during synthesis and must be monitored.

Common Impurities

- Starting Material (2-Methyl-6-chloroindole):
 - Detection: Absence of aldehyde proton at ~10 ppm in NMR; different R_f in TLC.
- N-Formylated Side Product:
 - Mechanism:[\[1\]](#)[\[3\]](#) Attack of Vilsmeier reagent at the Nitrogen (N1) instead of C3.
 - Detection: Two carbonyl peaks in ¹³C NMR; downfield shift of H7.
- Dimerization Products:
 - Mechanism:[\[1\]](#)[\[3\]](#) Acid-catalyzed condensation of the aldehyde with unreacted indole.
 - Detection: High molecular weight peaks in MS; complex aliphatic region in NMR.

QC Workflow (Graphviz)



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Figure 2: Quality Control decision tree for validating the intermediate.

References

- Vilsmeier-Haack Reaction on Indoles
 - Title: The Vilsmeier-Haack Reaction.[4][3]
 - Source:Organic Reactions (Wiley).
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- Spectroscopic Data of Indole Derivatives
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 - Link:[[Link](#)] (General reference for analogous spectral data).
- Synthesis of 2-Methyl-6-chloroindole (Precursor)
 - Title: Fischer Indole Synthesis.[5]
 - Source:Comprehensive Organic Name Reactions and Reagents.
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